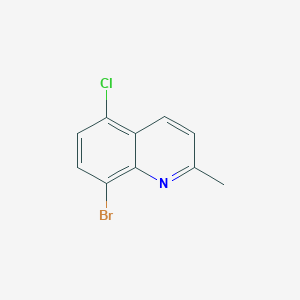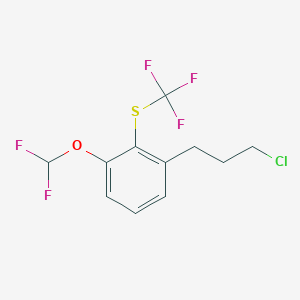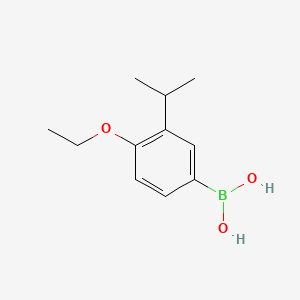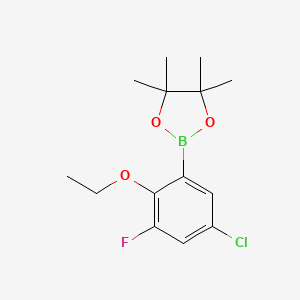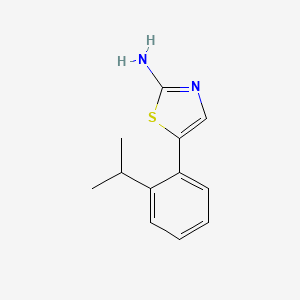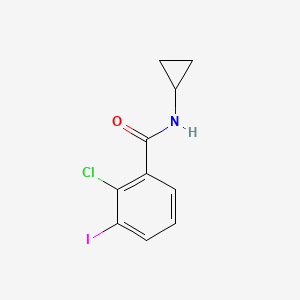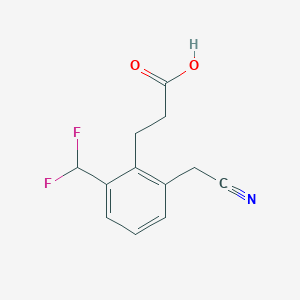
2-(2-Carboxyethyl)-3-(difluoromethyl)phenylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Carboxyethyl)-3-(difluoromethyl)phenylacetonitrile is a chemical compound with a complex structure that includes a carboxyethyl group, a difluoromethyl group, and a phenylacetonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carboxyethyl)-3-(difluoromethyl)phenylacetonitrile typically involves multi-step organic reactions. One common method includes the reaction of a suitable phenylacetonitrile derivative with difluoromethylating agents under controlled conditions. The carboxyethyl group can be introduced through subsequent reactions involving carboxylation or esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, specific solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Carboxyethyl)-3-(difluoromethyl)phenylacetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2-(2-Carboxyethyl)-3-(difluoromethyl)phenylacetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-(2-Carboxyethyl)-3-(difluoromethyl)phenylacetonitrile involves its interaction with specific molecular targets. The carboxyethyl and difluoromethyl groups can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions with proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Carboxyethyl)phenylacetonitrile: Lacks the difluoromethyl group, which may result in different chemical and biological properties.
3-(Difluoromethyl)phenylacetonitrile:
2-(2-Carboxyethyl)-3-methylphenylacetonitrile: Contains a methyl group instead of a difluoromethyl group, leading to different steric and electronic effects.
Uniqueness
2-(2-Carboxyethyl)-3-(difluoromethyl)phenylacetonitrile is unique due to the presence of both the carboxyethyl and difluoromethyl groups. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C12H11F2NO2 |
|---|---|
Peso molecular |
239.22 g/mol |
Nombre IUPAC |
3-[2-(cyanomethyl)-6-(difluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C12H11F2NO2/c13-12(14)10-3-1-2-8(6-7-15)9(10)4-5-11(16)17/h1-3,12H,4-6H2,(H,16,17) |
Clave InChI |
JGCZADDATSQYAD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)C(F)F)CCC(=O)O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


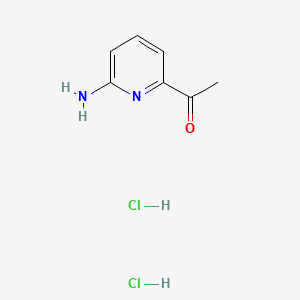



![1H-Pyrrolo[2,3-b]pyridine, 3-(6-chloro-4-pyrimidinyl)-1-(phenylsulfonyl)-](/img/structure/B14041174.png)
